![molecular formula C19H13ClN6O3S2 B2451449 N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide CAS No. 1115896-28-0](/img/no-structure.png)

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

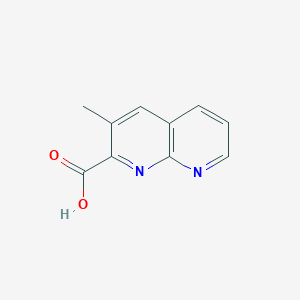

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide, also known as CPT, is a chemical compound that has been extensively studied in the field of cancer research. CPT is a small molecule inhibitor of the enzyme checkpoint kinase 1 (CHK1), which plays a crucial role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation, making CPT a promising candidate for cancer treatment.

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Pharmaceutical Development

N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide and its derivatives are of significant interest in the field of medicinal chemistry and pharmaceutical development. The compound is involved in the synthesis of various heterocyclic systems, including pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]qninolines, which have been recognized for their enhanced biological activity and therapeutic importance. Such compounds are synthesized using methods that yield synthetically useful and novel heterocyclic systems, thus contributing to the advancement of medicinal chemistry and pharmaceutical sciences (Nandha kumar, et al., 2001).

2. Understanding Carcinogenicity and Toxicity

The compound's analogs have been evaluated for potential carcinogenicity. Studies have focused on understanding the structural similarities and differences between known carcinogens and their analogs, contributing to the broader understanding of carcinogenicity at the molecular level. This knowledge is crucial for predicting the carcinogenic potential of new chemical compounds and designing safer pharmaceuticals (Ashby, et al., 1978).

3. Role in Synthetic Chemistry

The compound and its analogs serve as important intermediates in synthetic chemistry, facilitating the synthesis of a diverse range of heterocyclic compounds. The compound's utility in heterocyclic synthesis highlights its importance in the development of novel compounds with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science (Gouda, et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide involves the reaction of 3-chloroaniline with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 8-methyl-5H-pyrimido[5,4-b]indole-4-thiol. The final product is obtained by the acetylation of the resulting intermediate.", "Starting Materials": [ "3-chloroaniline", "2-bromoacetylthiophene", "8-methyl-5H-pyrimido[5,4-b]indole-4-thiol", "Acetic anhydride", "Triethylamine", "Chloroform", "Ethanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 2-bromoacetylthiophene in the presence of triethylamine and chloroform to yield N-(3-chlorophenyl)-2-(2-thienylthio)acetamide.", "Step 2: N-(3-chlorophenyl)-2-(2-thienylthio)acetamide is reacted with 8-methyl-5H-pyrimido[5,4-b]indole-4-thiol in ethanol to yield N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide.", "Step 3: N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is acetylated with acetic anhydride in the presence of sodium hydroxide to yield the final product.", "Step 4: The final product is purified by recrystallization from ethanol and washed with hydrochloric acid to obtain N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide as a white solid." ] } | |

CAS-Nummer |

1115896-28-0 |

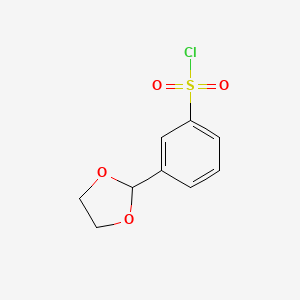

Molekularformel |

C19H13ClN6O3S2 |

Molekulargewicht |

472.92 |

IUPAC-Name |

5-(3-chloro-4-methoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C19H13ClN6O3S2/c1-28-13-5-4-10(7-12(13)20)26-18(27)11-8-21-24-16(11)23-19(26)31-9-15-22-17(25-29-15)14-3-2-6-30-14/h2-8H,9H2,1H3,(H,21,24) |

InChI-Schlüssel |

IPWAQMFKFBBHKQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=CS5)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2451366.png)

![(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2451369.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid](/img/structure/B2451370.png)

![2-{[(2-Bromophenyl)methyl]amino}acetic acid](/img/structure/B2451373.png)

![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451383.png)

![4-Ethyl-5-fluoro-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2451384.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone](/img/structure/B2451386.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2451388.png)